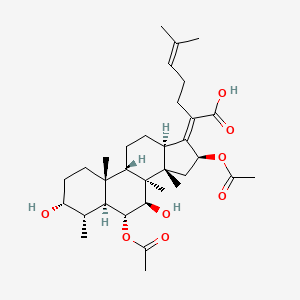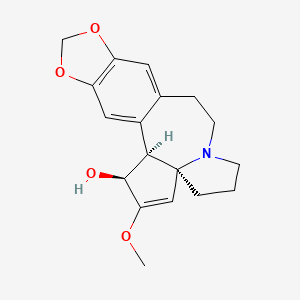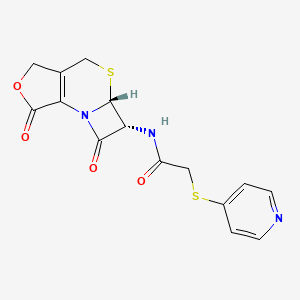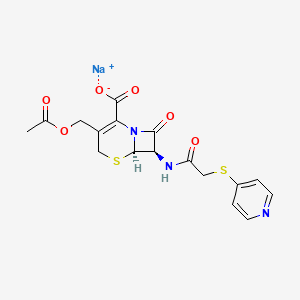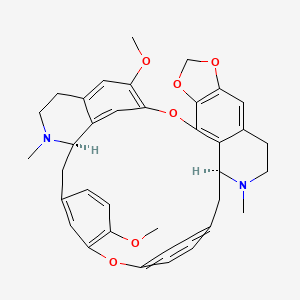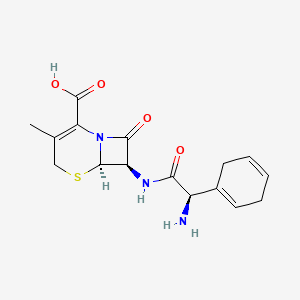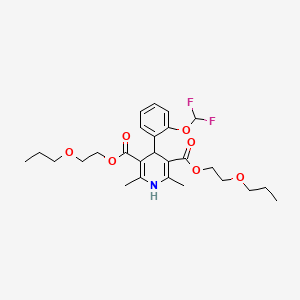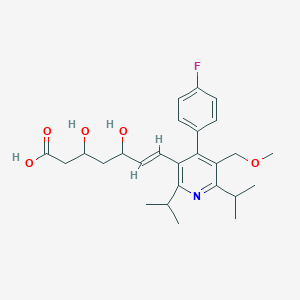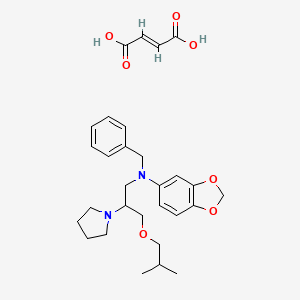
Cercosporin
説明
Cercosporin is a red toxin produced by the fungal genus Cercospora . It acts as a pathogen on a variety of plants including corn, tobacco, soybean, and coffee . Cercosporin is a perylenequinone natural product that is photoactivated and uses reactive oxygen species (ROS) to damage cell components such as membranes, proteins, and lipids .
Synthesis Analysis
Cercosporin is biosynthesized via polyketide synthases . There are several genes, known as CTB enzymes (CTB1-8), that contribute to the production of cercosporin . CTB1 is a non-reducing PKS consisting of a KS, AT, TE/CYC, and 2 ACP domains that are vital in the initiation of the creation of cercosporin .Molecular Structure Analysis
The molecular structure of Cercosporin is C29H26O10 . The perylenequinone nucleus of cercosporin confers the interesting property of atropisomerism .Chemical Reactions Analysis
The polyketide synthase CTB1 is demonstrated to catalyze pyrone formation, thereby expanding the known biosynthetic repertoire of thioesterase domains in iterative, non-reducing polyketide synthases .Physical And Chemical Properties Analysis
Cercosporin has a molecular formula of C29H26O10 and a molar mass of 534.517 g·mol−1 .科学的研究の応用
Cercosporin is a perylenequinonoid pigment known for its unique properties and applications in scientific research. Below is a comprehensive analysis of its applications across different fields:
Photocatalysis
Cercosporin has been identified as a cost-effective and environmentally friendly photocatalyst for selective oxidation reactions. It can facilitate the oxidation of benzylic C–H bonds to carbonyls, amines to aldehydes, and sulfides to sulfoxides under mild conditions .
Plant Pathology
As a photoactivated toxin, cercosporin plays a significant role in plant disease, particularly in the diseases caused by Cercospora species. Understanding its toxicity and the related production of reactive oxygen species (ROS) has been crucial in plant pathology research .
Enhanced Production Techniques
Research has shown that co-culturing Cercospora sp. with certain strains can improve the production and secretion of cercosporin. This method holds promise for developing more potential applications by increasing its availability .
Photophysics, Photochemistry, and Photobiology
Cercosporin’s properties of photosensitization make it a subject of interest in studies related to photophysics, photochemistry, and photobiology. Its interaction with light and subsequent chemical reactions are areas of active research .
Molecular Biology
The study of cercosporin’s biosynthesis pathway, including the gene cluster encoding pathway enzymes, has provided insights into molecular biology. This knowledge is instrumental in understanding how cercosporin and similar compounds are produced at the molecular level .
作用機序
Cercosporin is a photoactivated toxin produced by the fungal genus Cercospora, which acts as pathogens on a variety of plants . This compound has been extensively studied due to its role in Cercospora diseases .
Target of Action
Cercosporin’s primary targets are the cell components of plants, including membranes, proteins, and lipids . The compound’s action is particularly potent against plant cell membranes .
Mode of Action
Cercosporin is a perylenequinone natural product that is photoactivated . In the light, cercosporin absorbs energy and is converted to an energetically activated triplet state . This activated molecule then reacts with oxygen, resulting in the generation of toxic, activated oxygen species such as singlet oxygen (¹O2) and superoxide (O2-) . This property classifies cercosporin as a photosensitizer .
Biochemical Pathways
The biochemical pathway of cercosporin involves the production of reactive oxygen species (ROS), which leads to oxidative damage to lipids, proteins, and nucleic acids . The cellular target of this damage depends on where the photosensitizer molecule localizes in cells . Understanding cercosporin toxicity in relation to ROS production has facilitated the discovery and regulation of the cercosporin biosynthesis pathway .
Pharmacokinetics
Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of cercosporin is currently limited. Research has shown that certain bacteria can enhance the production of cercosporin . For example, Bacillus velezensis B04 and Lysinibacillus sp. B15 have been found to facilitate cercosporin secretion into the broth, significantly increasing its production .
Result of Action
The result of cercosporin’s action is the peroxidation of the membrane lipids, leading to membrane breakdown and death of the cells . This membrane damage allows for leakage of nutrients into the leaf intercellular spaces, promoting fungal growth and sporulation .
Action Environment
Cercosporin’s action, efficacy, and stability are influenced by environmental factors. Light is required for both the biosynthesis and activation of cercosporin . Temperature and culture medium are also regulating factors in the production of cercosporin .
将来の方向性
特性
IUPAC Name |
7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWQNCWIIZUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960897, DTXSID801043885 | |
| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cercosporin from Cercospora hayii | |
CAS RN |
40501-77-7, 127094-74-0 | |
| Record name | iso-Cercosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





